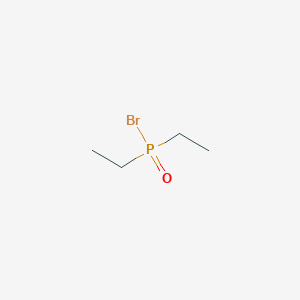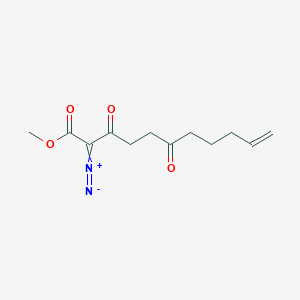![molecular formula C22H14N4O10 B12571212 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid CAS No. 185252-57-7](/img/structure/B12571212.png)
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is an organic compound characterized by its complex aromatic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by carbamoylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and carbamoylation is achieved using phosgene or similar reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can lead to the formation of carboxylic acids.
科学的研究の応用
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved often include oxidative stress and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
4,6-Bis[(4-aminophenyl)carbamoyl]benzene-1,3-dicarboxylic acid: Similar structure but with amino groups instead of nitro groups.
4,6-Bis[(4-methylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid: Contains methyl groups instead of nitro groups.
Uniqueness
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is unique due to its nitro functional groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
特性
CAS番号 |
185252-57-7 |
|---|---|
分子式 |
C22H14N4O10 |
分子量 |
494.4 g/mol |
IUPAC名 |
4,6-bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H14N4O10/c27-19(23-11-1-5-13(6-2-11)25(33)34)15-9-16(18(22(31)32)10-17(15)21(29)30)20(28)24-12-3-7-14(8-4-12)26(35)36/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChIキー |
HUYQYLRJTGUSLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
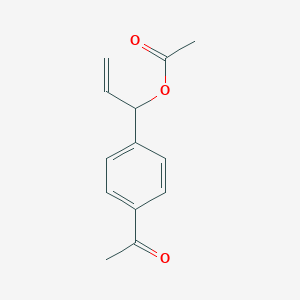
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)
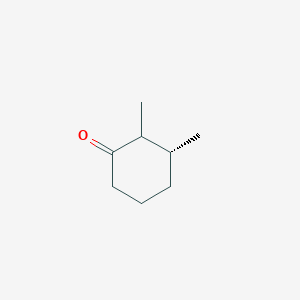
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
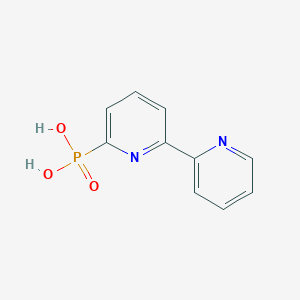
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)

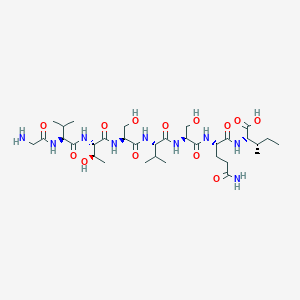
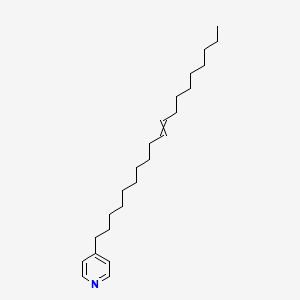
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
